6,11-dihydro-5H-benzo[a]carbazole
CAS No.: 21064-49-3
Cat. No.: VC21335667
Molecular Formula: C16H13N
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.
![6,11-dihydro-5H-benzo[a]carbazole - 21064-49-3](/images/no_structure.jpg)
Specification
CAS No. | 21064-49-3 |
---|---|
Molecular Formula | C16H13N |
Molecular Weight | 219.28 g/mol |
IUPAC Name | 6,11-dihydro-5H-benzo[a]carbazole |
Standard InChI | InChI=1S/C16H13N/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-8,17H,9-10H2 |
Standard InChI Key | UPUQYBJFFYMNQK-UHFFFAOYSA-N |
SMILES | C1CC2=C(C3=CC=CC=C31)NC4=CC=CC=C24 |
Canonical SMILES | C1CC2=C(C3=CC=CC=C31)NC4=CC=CC=C24 |
Introduction
Chemical Structure and Properties
6,11-dihydro-5H-benzo[a]carbazole is a tetracyclic aromatic compound with a central nitrogen-containing heterocycle. The compound features a carbazole core with an additional fused benzene ring, creating a unique structural motif with potential for diverse biological activities. The molecular structure consists of three benzene rings and one pyrrole ring, with the nitrogen atom positioned in the pyrrole ring component of the carbazole system .
The IUPAC name of the compound is 6,11-dihydro-5H-benzo[a]carbazole, although it is also known by several synonyms including 5H-Benzo[a]carbazole, 6,11-dihydro-, and 5H,6H,11H-BENZO[A]CARBAZOLE . The compound is registered with the CAS number 21064-49-3 .
Physical and Chemical Properties
The basic physical and chemical properties of 6,11-dihydro-5H-benzo[a]carbazole are summarized in Table 1.
Table 1. Physical and Chemical Properties of 6,11-dihydro-5H-benzo[a]carbazole
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₃N |
Molecular Weight | 219.28 g/mol |
Exact Mass | 219.104799419 Da |
XLogP3 | 4 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 0 |
Topological Polar Surface Area | 15.8 Ų |
Rotatable Bond Count | 0 |
Heavy Atom Count | 17 |
Complexity | 287 |
The compound has a calculated logarithm of octanol-water partition coefficient (XLogP3) of 4, indicating its lipophilic nature . This property is particularly important for understanding its potential for membrane permeability and drug-like characteristics. The topological polar surface area (TPSA) of 15.8 Ų suggests good potential for cell membrane penetration, as compounds with TPSA values less than 60 Ų are generally associated with good permeability across biological membranes .
Chemical Identifiers and Database Information
6,11-dihydro-5H-benzo[a]carbazole is registered in various chemical databases with different identifiers, as shown in Table 2.
Table 2. Chemical Identifiers for 6,11-dihydro-5H-benzo[a]carbazole
Identifier Type | Value |
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CAS Number | 21064-49-3 |
InChI | InChI=1S/C16H13N/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-8,17H,9-10H2 |
InChIKey | UPUQYBJFFYMNQK-UHFFFAOYSA-N |
SMILES | C1CC2=C(C=CC=C2)C3=C1C4=C(N3)C=CC=C4 |
DSSTox Substance ID | DTXSID40305026 |
NSC Number | 168810 |
UNII | 9PA95SS8HV |
European Community Number | 999-178-9 |
Synthetic Methods
Several synthetic routes have been reported for the preparation of 6,11-dihydro-5H-benzo[a]carbazole and its derivatives. These methods vary in complexity, yield, and the specific substituents that can be incorporated into the final structure.
Fischer Indole Synthesis
The Fischer indole synthesis is one of the most common methods for preparing carbazole derivatives, including 6,11-dihydro-5H-benzo[a]carbazole. This reaction typically involves the condensation of an arylhydrazine with a ketone or aldehyde, followed by a -sigmatropic rearrangement and cyclization to form the indole ring system . For 6,11-dihydro-5H-benzo[a]carbazole, this approach can be modified to incorporate the additional benzene ring.
Biological Activities
The biological activities of 6,11-dihydro-5H-benzo[a]carbazole and its derivatives have been investigated in several studies, with particular emphasis on their anticancer potential.
Anticancer Activity
The most significant biological activity reported for 6,11-dihydro-5H-benzo[a]carbazole derivatives is their ability to inhibit the proliferation of cancer cells, particularly cervical cancer cells.
Dong et al. conducted a comprehensive study testing a series of 6,11-dihydro-5H-benzo[a]carbazole derivatives against HeLa cervical cancer cells using the CCK8 assay . The results revealed that certain derivatives exhibited potent antiproliferative activity, with two compounds showing particularly promising results, as detailed in Table 3.
Table 3. Anticancer Activity of Selected 6,11-dihydro-5H-benzo[a]carbazole Derivatives Against HeLa Cells
Compound | Structure Modification | IC50 (μmol/L) |
---|---|---|
2-Methoxy-6,11-dihydro-5H-benzo[a]carbazole | Methoxy group at C-2 position | 9.61 |
8-chloro-2-methoxy-6,11-dihydro-5H-benzo[a]carbazole | Methoxy group at C-2 position and chloro group at C-8 position | 16.52 |
Applications and Future Perspectives
Current Applications in Research
Currently, 6,11-dihydro-5H-benzo[a]carbazole and its derivatives are primarily used in research contexts, particularly in medicinal chemistry and drug discovery programs focused on developing new anticancer agents. The compound is commercially available from chemical suppliers for research purposes, facilitating its use in various scientific investigations .
The identification of this compound as a "privileged structure" for inhibiting the proliferation of cervical cancer cells has positioned it as an important scaffold in oncology research . Privileged structures are molecular frameworks that can bind to multiple targets, making them valuable starting points for drug discovery efforts.
Future Research Directions
Several promising research directions can be identified for further exploration of 6,11-dihydro-5H-benzo[a]carbazole and its derivatives:
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Expanded structure-activity relationship studies: Systematic modification of various positions on the 6,11-dihydro-5H-benzo[a]carbazole scaffold to comprehensively map the structure-activity relationships and identify optimal substitution patterns for enhanced biological activities.
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Mechanism of action studies: Investigation of the molecular mechanisms underlying the anticancer activity of the most potent derivatives, which could provide insights for further optimization and target-based design.
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Development of novel synthetic methods: Exploration of more efficient, environmentally friendly, and scalable synthetic routes for the preparation of diverse 6,11-dihydro-5H-benzo[a]carbazole derivatives.
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Evaluation against additional cancer cell lines: Testing the active compounds against a broader panel of cancer cell lines to determine their spectrum of anticancer activity and potential selectivity profiles.
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In vivo efficacy and pharmacokinetic studies: Assessment of the in vivo anticancer efficacy and pharmacokinetic properties of the most promising derivatives to evaluate their potential for further development.
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